2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide

Lipophilicity Permeability Drug-likeness

2-(1-Benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide (CAS 294878-12-9) is a synthetic indole-2-acetamide derivative characterized by a 1-benzyl-1H-indole core linked via an acetamide bridge to a 4-methoxyphenyl moiety. Its molecular formula is C24H22N2O2, with a molecular weight of 370.44 g/mol.

Molecular Formula C24H22N2O2
Molecular Weight 370.4 g/mol
CAS No. 294878-12-9
Cat. No. B3932309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide
CAS294878-12-9
Molecular FormulaC24H22N2O2
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CC2=CC3=CC=CC=C3N2CC4=CC=CC=C4
InChIInChI=1S/C24H22N2O2/c1-28-22-13-11-20(12-14-22)25-24(27)16-21-15-19-9-5-6-10-23(19)26(21)17-18-7-3-2-4-8-18/h2-15H,16-17H2,1H3,(H,25,27)
InChIKeyGMSNDLFXEPDAPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide (CAS 294878-12-9): Procurement-Grade Structural and Physicochemical Baseline


2-(1-Benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide (CAS 294878-12-9) is a synthetic indole-2-acetamide derivative characterized by a 1-benzyl-1H-indole core linked via an acetamide bridge to a 4-methoxyphenyl moiety. Its molecular formula is C24H22N2O2, with a molecular weight of 370.44 g/mol . The compound belongs to a structural class known for interactions with biological targets such as plasminogen activator inhibitor-1 (PAI-1) and other serine proteases [1]. Key physicochemical parameters computed via ACD/Labs Percepta include an ACD/LogP of 4.71, a polar surface area of 43 Ų, and zero violations of Lipinski's Rule of Five, indicating favorable drug-like properties for in vitro and in vivo screening applications .

Computed drug-likeness profile Zero Lipinski violations and favorable computed permeability parameters support cell-based screening workflows.
PAI-1 and serine protease target class Belongs to an indole-2-acetamide series reported to interact with plasminogen activator inhibitor-1.
CNS permeability research context Computed polar surface area and lipophilicity suggest potential blood-brain barrier penetration in model studies.

Why Generic 1-Benzylindole-2-acetamide Analogs Cannot Substitute for CAS 294878-12-9 in Critical Assays


Within the 1-benzylindole-2-acetamide scaffold, even minor modifications to the amide N-aryl substituent profoundly alter target engagement, selectivity, and physicochemical properties. Replacement of the 4-methoxyphenyl group with an unsubstituted phenyl, halogenated aryl, or heteroaromatic moiety can shift LogP by >0.5 units, modify hydrogen-bonding capacity, and ablate PAI-1 inhibitory potency [1]. The specific combination of the 1-benzyl hydrophobic anchor and the electron-donating 4-methoxyphenyl amide in CAS 294878-12-9 yields a unique steric and electronic profile that cannot be replicated by close analogs such as N-phenyl or N-(4-chlorophenyl) derivatives. Consequently, substitution with off-the-shelf 'similar' indole acetamides invalidates SAR continuity and confounds interpretation of biological data.

Amide N-aryl group
Switching the 4-methoxyphenyl to phenyl or halogenated aryl alters logP and hydrogen-bonding capacity, which may shift target engagement and permeability profiles.
1-Benzyl anchor
Removal or replacement of the 1-benzyl group on the indole core is reported to cause >10-fold reduction in PAI-1 inhibitory activity; analogs without this moiety may not reproduce binding.
Electronic/steric profile
The electron-donating 4-methoxy substituent creates a unique recognition surface; close analogs may exhibit different off-target binding patterns and assay readout shifts.

Quantitative Differentiation Evidence for CAS 294878-12-9 Relative to Indole-2-acetamide Comparators


Lipophilicity-Driven Permeability Differentiation from Unsubstituted Phenyl Analogs

CAS 294878-12-9 exhibits a computed ACD/LogP of 4.71 and a predicted blood-brain barrier penetration (BBB) of moderate to high . In contrast, the unsubstituted phenyl analog 2-(1-benzyl-1H-indol-2-yl)-N-phenylacetamide (estimated) has a lower LogP of approximately 4.0-4.2, corresponding to a >3-fold reduction in octanol-water partition coefficient. This difference in lipophilicity directly impacts membrane permeability and nonspecific protein binding in cellular assays.

Lipophilicity (LogP)
Class-level inference
ACD/LogP: 4.71
Δ ~0.5–0.7 vs N-phenyl analog
Supports permeability context for cell-based assays
Computed values; experimental validation recommended
Lipophilicity Permeability Drug-likeness

Polar Surface Area Advantage Over 4-Chloro Analog for CNS Penetration

The target compound has a topological polar surface area (TPSA) of 43 Ų . A closely related analog, 2-(1-benzyl-1H-indol-2-yl)-N-(2-chlorophenyl)acetamide (CAS not assigned, EVT-3837743), has a similar TPSA (estimated 43-45 Ų) but incorporates a 2-chloro substituent that increases molecular weight and may reduce CNS penetration efficiency . The 4-methoxy group in CAS 294878-12-9 provides a favorable balance of hydrogen-bond acceptor capacity without introducing halogen-associated toxicity liabilities.

Polar Surface Area
Class-level inference
TPSA: 43 Ų
Halogen-free 4-methoxy analog
Favorable computed CNS penetration parameter
Absence of halogen may influence off-target binding profile
CNS Penetration Polar Surface Area Blood-Brain Barrier

Structural Confirmation of 1-Benzyl Indole Core as PAI-1 Pharmacophore Anchor

Patent literature establishes that indole-2-acetic acid derivatives bearing a 1-benzyl substituent are potent inhibitors of plasminogen activator inhibitor-1 (PAI-1) [1]. While quantitative IC50 data for CAS 294878-12-9 is not publicly disclosed, the 1-benzylindole-2-acetamide scaffold is highlighted as a critical pharmacophore for PAI-1 binding. Analogs lacking the 1-benzyl group (e.g., 1-H or 1-methyl substituted indole-2-acetamides) show >10-fold reduction in PAI-1 inhibitory activity [2].

PAI-1 pharmacophore anchor
Class-level inference
1-Benzyl essential: >10-fold activity loss upon removal
Key structural requirement for PAI-1 target engagement
Based on patent literature; compound-specific IC50 not disclosed
PAI-1 Inhibition Structure-Activity Relationship Thrombosis

Hydrogen-Bond Acceptor Capacity Enhancement via 4-Methoxy Substituent

The 4-methoxyphenyl group of CAS 294878-12-9 introduces an additional hydrogen-bond acceptor (the methoxy oxygen) compared to unsubstituted phenyl analogs . This modification can increase aqueous solubility and modulate target protein interactions. Computed hydrogen-bond acceptor count is 4 for CAS 294878-12-9 , versus 3 for the N-phenyl analog. This differential influences binding kinetics and off-rate in enzymatic assays.

H-bond acceptor count
Class-level inference
4 acceptors vs 3 for N-phenyl analog
May influence target interaction kinetics
Structural analysis; experimental binding data to verify
Hydrogen Bonding Target Engagement Solubility

Optimized Application Scenarios for 2-(1-Benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide (CAS 294878-12-9)


PAI-1 Inhibition Assays and Fibrinolysis Model Systems

CAS 294878-12-9 is best utilized as a reference tool compound in in vitro PAI-1 inhibition assays, where its 1-benzylindole-2-acetamide scaffold provides a validated pharmacophore for modulating fibrinolysis [1]. Its use is recommended over unsubstituted phenyl analogs due to the enhanced lipophilicity and hydrogen-bonding capacity imparted by the 4-methoxyphenyl group .

CNS Penetration Profiling and Blood-Brain Barrier Permeability Studies

With a TPSA of 43 Ų and favorable calculated LogP of 4.71, CAS 294878-12-9 is well-suited for parallel artificial membrane permeability assays (PAMPA) and in vivo brain penetration studies . It serves as a benchmark for evaluating CNS drug-likeness within the indole-2-acetamide chemical series.

Structure-Activity Relationship (SAR) Anchor for 1-Benzylindole-2-acetamide Optimization

This compound functions as a key SAR reference point for medicinal chemistry programs targeting PAI-1 and related serine proteases. Its defined substitution pattern—1-benzyl on indole and 4-methoxyphenyl on the acetamide nitrogen—establishes a baseline for comparative assessment of potency, selectivity, and ADME properties [1].

Chemical Biology Probe for Indole-Binding Proteome Profiling

The unique electronic and steric profile of CAS 294878-12-9 enables its use as a chemical probe in affinity-based protein profiling (AfBPP) and cellular thermal shift assays (CETSA). The 4-methoxy group provides a distinct mass tag for LC-MS/MS identification of target engagement.

Application
Selection Property
Validation Focus
PAI-1 inhibition research
1-Benzylindole-2-acetamide scaffold profile
PAI-1 binding and fibrinolysis model endpoints
CNS penetration profiling
Computed TPSA and lipophilicity context
PAMPA and in vivo brain exposure model review
Medicinal chemistry SAR anchor
Defined 1-benzyl / 4-methoxyphenyl substitution pattern
Comparative potency and selectivity assessment
Chemical biology probe
Unique electronic profile and methoxy mass tag
Affinity-based profiling and target engagement readouts

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